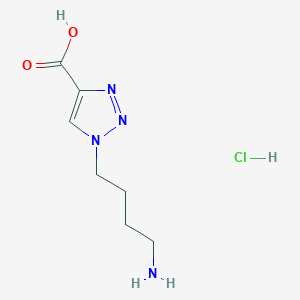

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

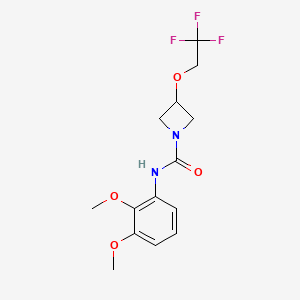

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a chemical compound with the CAS Number: 1909348-22-6 . It has a molecular weight of 219.67 . It is stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The IUPAC Name of this compound is 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride . The Inchi Code is 1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.67 . It is stored at room temperature and comes in the form of a powder .Aplicaciones Científicas De Investigación

Peptidomimetics and Biologically Active Compounds

The triazole core, similar to 5-amino-1,2,3-triazole-4-carboxylic acid, is utilized in the synthesis of peptidomimetics and biologically active compounds. Its unique structural features allow for the creation of diverse molecular scaffolds. A noteworthy method involves ruthenium-catalyzed cycloaddition, facilitating the preparation of triazole-containing dipeptides and compounds with potential biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).

Corrosion Inhibition

In the context of material science, derivatives of 1,2,4-triazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have demonstrated remarkable efficiency in corrosion inhibition, especially for mild steel in hydrochloric acid medium. The inhibition process is attributed to the adsorption of these compounds onto the metal surface, following Langmuir’s isotherm model and resulting in significant protection against corrosion (Bentiss et al., 2009).

Synthesis of 4-Aminotriazole Derivatives

The synthesis of 4-amino-1,2,3-triazole derivatives is crucial for developing novel organic compounds with potential applications in pharmaceuticals and agrochemicals. A method for the synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid demonstrates the versatility of triazole derivatives as intermediates in organic synthesis. This approach outlines the potential for creating a wide range of biologically active compounds and peptidomimetics (Pokhodylo et al., 2019).

Metal-Organic Frameworks (MOFs)

The structurally diverse and functionally intriguing metal-organic frameworks (MOFs) synthesized from triazole-carboxylic acid ligands demonstrate the utility of triazole derivatives in material science. These MOFs, characterized by their porosity and ability to store substances like metallic mercury, highlight the potential for applications in gas storage, separation, and catalysis (Adarsh et al., 2015).

Electrochemical Studies

Studies involving 1,2,4-triazole derivatives in electrochemical environments provide insights into their behavior as corrosion inhibitors and their interaction with metal surfaces. These investigations contribute to understanding the mechanisms underlying corrosion protection and the development of more efficient inhibitors for industrial applications (John et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to agmatine , a known modulator of multiple molecular targets including neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

The exact mode of action of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is not clearly defined. If we consider its structural similarity to Agmatine, it might interact with its targets in a similar way. Agmatine has been shown to exert modulatory action at multiple molecular targets .

Biochemical Pathways

Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Pharmacokinetics

The structurally similar compound agmatine is known to be a cationic amine formed by the decarboxylation of l-arginine . This suggests that 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride might have similar properties.

Result of Action

Agmatine, a structurally similar compound, is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

1-(4-aminobutyl)triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c8-3-1-2-4-11-5-6(7(12)13)9-10-11;/h5H,1-4,8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOYOMHZKWSOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)

![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)

![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)

![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)